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molecular formula C9H7ClO4 B129033 3-Chloro-5-(methoxycarbonyl)benzoic acid CAS No. 153203-57-7

3-Chloro-5-(methoxycarbonyl)benzoic acid

Cat. No. B129033
M. Wt: 214.6 g/mol
InChI Key: HLARAVKGVUMKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254584

Procedure details

In a 3 liter 3-necked round-bottom flask equipped with mechanical stirrer and nitrogen inlet was placed 5-chloroisophthalic acid monomethyl ester (29.4 g). Borane tetrahydrofuran complex in tetrahydrofuran solution (1M, 280 ml) was then added to the flask dropwise at room temperature. The resulting solution was stirred at room temperature overnight. The reaction mixture was poured into saturated aqueous ammonium chloride solution (750 ml) and extracted with ethyl acetate (3×500 ml). The combined organic layers were agitated with 2% aqueous hydrochloric acid, washed with water, dried and the solvent eliminated in the rotavap yielding 29.4 g of 3-chloro-5-hydroxymethyl benzoic acid methyl ester as a clear oil.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:6]([C:7](O)=[O:8])[CH:5]=1.[Cl-].[NH4+]>O1CCCC1>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:5]=[C:6]([CH2:7][OH:8])[CH:10]=[C:11]([Cl:13])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
COC(C1=CC(C(=O)O)=CC(=C1)Cl)=O
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 liter 3-necked round-bottom flask equipped with mechanical stirrer and nitrogen inlet
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 ml)
STIRRING
Type
STIRRING
Details
The combined organic layers were agitated with 2% aqueous hydrochloric acid
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)CO)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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